Phenanthren-2-ylmethanol Phenanthren-2-ylmethanol
Brand Name: Vulcanchem
CAS No.: 2606-54-4
VCID: VC3800907
InChI: InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2
SMILES: C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO
Molecular Formula: C15H12O
Molecular Weight: 208.25 g/mol

Phenanthren-2-ylmethanol

CAS No.: 2606-54-4

Cat. No.: VC3800907

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Phenanthren-2-ylmethanol - 2606-54-4

Specification

CAS No. 2606-54-4
Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
IUPAC Name phenanthren-2-ylmethanol
Standard InChI InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2
Standard InChI Key HVPRQCPIJRYXQV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

Phenanthren-2-ylmethanol consists of three fused benzene rings, with a hydroxymethyl (-CH₂OH) group attached to the second carbon of the phenanthrene system. The planar aromatic structure facilitates π-π interactions, while the polar hydroxyl group enhances solubility in organic solvents .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂O
Molecular Weight208.25 g/mol
Density1.214 g/cm³
Boiling Point423.4°C (predicted)
Melting Point122–123°C
LogP (Partition Coefficient)3.2 (estimated)

Spectroscopic Data

  • NMR: The 1H^1H NMR spectrum exhibits aromatic protons between δ 7.2–8.5 ppm and a hydroxymethyl proton at δ 4.6 ppm .

  • IR: Stretching vibrations at 3300 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=C aromatic) .

Synthesis and Chemical Reactivity

Synthetic Routes

Phenanthren-2-ylmethanol is synthesized via:

  • Bardhan-Sengupta Phenanthrene Synthesis: Electrophilic aromatic substitution followed by dehydrogenation .

  • Photochemical Cyclization: Diarylethenes undergo UV-induced cyclization to form the phenanthrene core.

  • Hydroxymethylation: Direct substitution of phenanthren-2-ol with formaldehyde under acidic conditions .

Key Reactions

  • Oxidation: Reacts with KMnO₄ to yield phenanthrene-2-carboxylic acid.

  • Esterification: Forms stable esters with acetic anhydride, enhancing lipophilicity .

  • Glycosylation: Conjugation with sugars improves bioavailability in drug design .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/L), soluble in DMSO, ethanol, and chloroform .

  • Stability: Degrades under UV light via photooxidation, forming quinones .

Table 2: Thermodynamic Properties

PropertyValueMethod
ΔfH° (Formation Enthalpy)180.3 kJ/molComputational
S° (Entropy)345 J/mol·KExperimental

Pharmacological Activities

Antitumor Effects

Phenanthren-2-ylmethanol derivatives exhibit cytotoxicity against multiple cancer cell lines:

Table 3: Cytotoxicity of Select Derivatives

CompoundIC₅₀ (μM)Cell LineMechanism
Hydrojuncinol (Derivative)3.0THP-1 (Leukemia)ROS inhibition
Sylvatin C5.0MCF-7 (Breast)Apoptosis induction
Dehydroeffusal12.4HepG2 (Liver)ER stress activation
  • Mechanisms: Induction of endoplasmic reticulum (ER) stress, ROS suppression, and caspase-3 activation .

Anti-Inflammatory Activity

In murine models, phenanthren-2-ylmethanol reduced ROS production by 60–75% in leukocytes at 10 μM . The ethyl acetate fraction of Juncus spp., rich in this compound, inhibited NF-κB signaling .

Toxicological Profile

Acute Toxicity

  • LD₅₀: 250 mg/kg (oral, rats), causing hepatorenal toxicity .

  • Metabolism: CYP450-mediated oxidation produces reactive intermediates, including epoxides and dihydrodiols .

Genotoxicity

Alkylated derivatives (e.g., 2-methylphenanthrene) show mutagenicity in Ames tests due to DNA adduct formation .

Applications in Material Science

Photocatalysis

When adsorbed on TiO₂, phenanthren-2-ylmethanol reduces the bandgap from 3.2 eV to 2.8 eV, enhancing visible-light absorption for pollutant degradation .

Organic Electronics

Its planar structure enables use in organic light-emitting diodes (OLEDs), with a fluorescence quantum yield of 0.45 .

Case Studies in Drug Development

Anticancer Lead Optimization

  • Compound 22: A dihydrophenanthrene derivative showed IC₅₀ = 3 μM against leukemia cells via ROS modulation .

  • Bleochranol D: Exhibited nanomolar activity against HL-60 cells (IC₅₀ = 0.24 μM) .

Neuroprotective Agents

Phenanthren-2-ylmethanol analogs inhibited acetylcholinesterase (AChE) by 80% at 50 μM, suggesting potential in Alzheimer’s therapy .

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